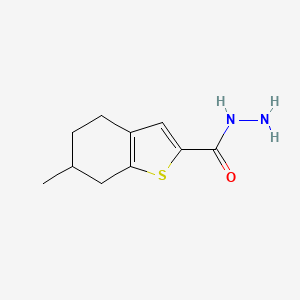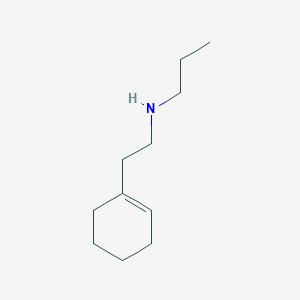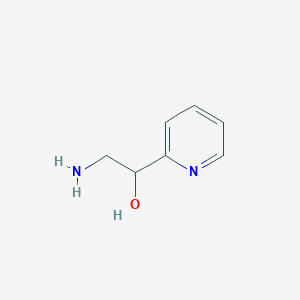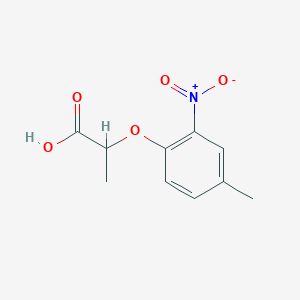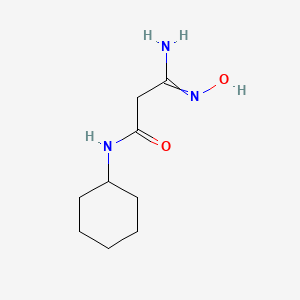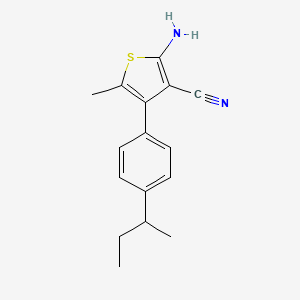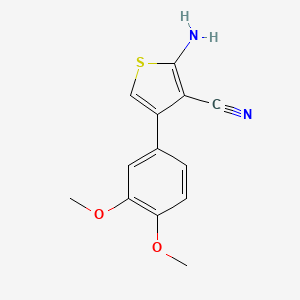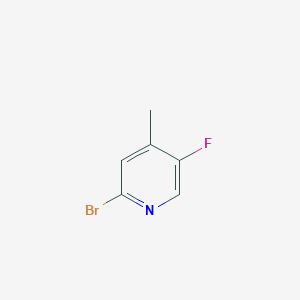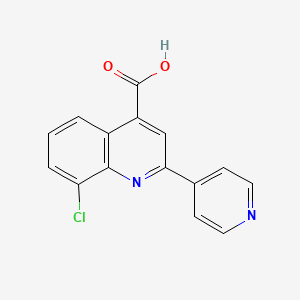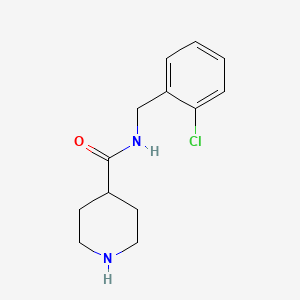
2-氨基-1-(3,5-二甲氧基苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3,5-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a derivative of phenethylamine, featuring an amino group and two methoxy groups attached to a benzene ring
科学研究应用
2-Amino-1-(3,5-dimethoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
Biochemical Pathways:
- Antioxidant Activity : The compound’s phenolic moieties suggest antioxidant potential. By scavenging free radicals, it may protect cells from oxidative damage .
Action Environment:
Keep in mind that further research is needed to fully elucidate these aspects. Additionally, environmental factors play a crucial role in determining its effectiveness and safety. As with any compound, rigorous studies are essential for a comprehensive understanding of its mechanism of action and therapeutic potential . 🌱🔬
生化分析
Biochemical Properties
2-Amino-1-(3,5-dimethoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-adrenergic receptors, which are involved in the regulation of vascular tone and blood pressure . The nature of these interactions includes binding to the receptor sites, leading to the activation or inhibition of downstream signaling pathways.
Cellular Effects
The effects of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce alpha-adrenergic receptor stimulation, which affects both arterial and venous systems . This stimulation can lead to changes in cellular metabolism and gene expression, ultimately impacting cell function.
Molecular Mechanism
At the molecular level, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol exerts its effects through specific binding interactions with biomolecules. It binds to alpha-adrenergic receptors, leading to the activation of these receptors and subsequent downstream signaling events . This activation can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy . Long-term effects observed in in vitro and in vivo studies include sustained receptor activation and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved vascular tone and blood pressure regulation . At higher doses, toxic or adverse effects may be observed, including potential damage to vascular tissues and other organs. Threshold effects and dose-response relationships are critical considerations in these studies.
Metabolic Pathways
2-Amino-1-(3,5-dimethoxyphenyl)ethanol is involved in specific metabolic pathways, including those related to its interaction with enzymes and cofactors. The compound is metabolized through pathways that involve deamination and subsequent reduction or oxidation . These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells.
Transport and Distribution
The transport and distribution of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its overall efficacy and function.
Subcellular Localization
The subcellular localization of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence within particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-Amino-1-(3,5-dimethoxyphenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the original compound.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
相似化合物的比较
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound is similar in structure but has methoxy groups at different positions on the benzene ring.
2-Amino-1-(4-methoxyphenyl)ethanol: This compound has only one methoxy group, leading to different chemical and biological properties.
Uniqueness
2-Amino-1-(3,5-dimethoxyphenyl)ethanol is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.
属性
IUPAC Name |
2-amino-1-(3,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUBYADHSKKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397666 |
Source


|
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91252-41-4 |
Source


|
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
